Mapenterol hydrochloride

説明

Mapenterol hydrochloride is a type of β2-adrenoceptor agonist . It has been used as a standard for the simultaneous detection of multiple drug residues in commercial livestock synovial fluids . It has also been used as an illicit feed additive to promote growth in livestock .

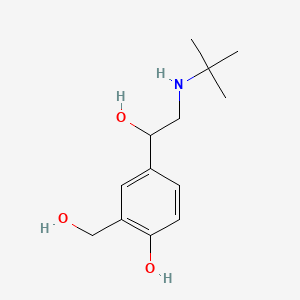

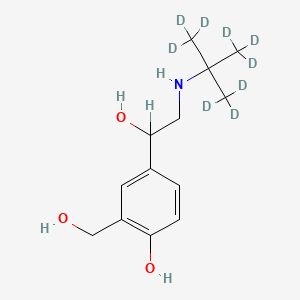

Molecular Structure Analysis

The molecular formula of this compound is C14H21Cl2F3N2O . The molecular weight is 361.23 g/mol . The InChI string representation of its structure isInChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H . Physical and Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It is soluble in water, with a solubility of 25 mg/mL . It should be stored at 4°C in sealed storage, away from moisture .科学的研究の応用

Interaction with Serum Albumins : Mapenterol has been studied for its interactions with bovine serum albumin (BSA) and human serum albumin (HSA). It exhibits strong quenching of the intrinsic fluorescence of BSA and HSA through static quenching procedures. The binding of mapenterol to these proteins affects their conformation and secondary structure, as evidenced by changes in fluorescence and circular dichroism spectra. Molecular docking studies confirmed mapenterol's binding to Sudlow site I of BSA/HSA, with distances between the donor and acceptor calculated using Förster non-radiative energy transfer theory (FRET) (Bi, Zhao, Wang, & Zhou, 2016).

Detection in Liver and Meat : A methodology using Gas Chromatography-Mass Spectrometry (GC-MS) for detecting β-agonist residues, including mapenterol, in liver and meat samples has been developed. This optimized method involved extractions with hydrochloric tris(hydroxymethyl)aminomethane and tert-butyl-methyl ether, defatting with hexane, and solid-phase extraction. The method fulfills all EU criteria for validation and is effective in detecting mapenterol at low concentrations (Karamolegou et al., 2018).

Clinical Impact of Hydrogel-forming Microneedle Array Patches (MAPs) : This study doesn't directly relate to Mapenterol hydrochloride, but discusses the clinical impact of MAPs in patient monitoring and the management of non-melanoma skin cancers. The study demonstrates that repeat MAP application does not lead to prolonged skin reactions or disruption of skin barrier function, nor does it initiate systemic reactions in volunteers (Al-Kasasbeh et al., 2020).

Rapid Test Strip Detection : An immunochromatographic test strip method has been developed for detecting mapenterol and mabuterol in pig urine. The test is sensitive, rapid, and specific for on-site screening, with a semi-quantitative cut-off limit as low as 10 ng/mL (Ge, Suryoprabowo, Wu, Zheng, & Kuang, 2018).

作用機序

Target of Action

Mapenterol hydrochloride primarily targets the β2-adrenoceptors . These receptors are part of the adrenergic receptor family and play a crucial role in the sympathetic nervous system. They are predominantly found in the lungs, vascular smooth muscle, and skeletal muscle, where they mediate relaxation and dilation in response to the neurotransmitter adrenaline.

Mode of Action

As an agonist of β2-adrenoceptors, this compound binds to these receptors and activates them . This activation triggers a cascade of intracellular events, including the production of cyclic adenosine monophosphate (cAMP), which further activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the relaxation of smooth muscles in the airways and vasodilation.

Result of Action

The primary molecular effect of this compound is the activation of β2-adrenoceptors, leading to an increase in cAMP levels and subsequent muscle relaxation . On a cellular level, this results in bronchodilation, making it easier for air to flow in and out of the lungs. This can alleviate symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Safety and Hazards

Mapenterol hydrochloride should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and wash skin thoroughly after handling . Use only outdoors or in a well-ventilated area and wear protective gloves/eye protection/face protection . In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced .

Relevant Papers One paper titled “Study on the interactions of mapenterol with serum albumins using multi-spectroscopy and molecular docking” investigates the interactions of this compound with bovine serum albumin (BSA) and human serum albumin (HSA) using various spectroscopy and molecular docking techniques . The study found that this compound has a strong ability to quench the intrinsic fluorescence of BSA and HSA through static quenching procedures .

生化学分析

Biochemical Properties

Mapenterol hydrochloride interacts with the β2-adrenoceptor, a type of protein found in various cells . The nature of this interaction is that of an agonist, meaning this compound binds to the receptor and activates it, triggering a biochemical response .

Cellular Effects

The activation of the β2-adrenoceptor by this compound can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the β2-adrenoceptor This binding activates the receptor, leading to a cascade of events that result in the observed physiological effects

特性

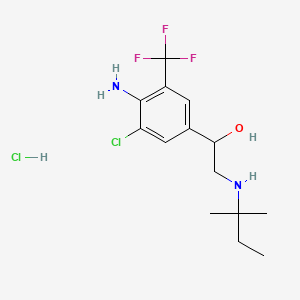

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJSGOMCMMDPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538091 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54238-51-6, 1325559-18-9 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mapenterol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1325559-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。